5-Methyl-1,2-benzoxazole-7-carboxylic acid
CAS No.:
Cat. No.: VC17826225
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H7NO3 | 
|---|---|
| Molecular Weight | 177.16 g/mol | 
| IUPAC Name | 5-methyl-1,2-benzoxazole-7-carboxylic acid | 
| Standard InChI | InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12) | 
| Standard InChI Key | PDYYJRQCRWDCMP-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)ON=C2 | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methyl-1,2-benzoxazole-7-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole moiety. The oxazole component consists of a five-membered ring containing one oxygen and one nitrogen atom. Key structural features include:
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Methyl group at position 5 of the benzoxazole system
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Carboxylic acid functional group at position 7
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Planar aromatic system enabling π-π stacking interactions
 
The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .
Table 1: Fundamental Chemical Properties
| Property | Value | 
|---|---|
| CAS Registry Number | 1895186-96-5 | 
| Molecular Formula | C₉H₇NO₃ | 
| Molecular Weight | 177.16 g/mol | 
| Hydrogen Bond Donors | 1 (carboxylic acid) | 
| Hydrogen Bond Acceptors | 4 | 
Spectral Characterization (Theoretical Analysis)
While experimental spectral data remains unpublished for this specific compound, predictions can be made based on analogous benzoxazole derivatives:
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Infrared Spectroscopy (IR):
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Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): 1680-1720 cm⁻¹
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Aromatic C=C stretches: 1450-1600 cm⁻¹
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C-O-C asymmetric stretch (oxazole): 1250-1300 cm⁻¹
 
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Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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Carboxylic acid proton: δ 12.5-13.5 ppm (broad singlet)
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Aromatic protons: δ 7.0-8.5 ppm (complex splitting pattern)
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Methyl group: δ 2.3-2.7 ppm (singlet)
 
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¹³C NMR:
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Carboxylic acid carbon: δ 165-175 ppm
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Oxazole carbons: δ 140-160 ppm
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Methyl carbon: δ 20-25 ppm
 
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Mass Spectrometry:
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Molecular ion peak at m/z 177.16
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Characteristic fragmentation patterns including loss of CO₂ (44 Da) from the carboxylic acid group
 
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Synthetic Considerations and Methodologies
Cyclocondensation Approach
A potential route involves cyclization of a suitably substituted ortho-aminophenol precursor:
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Starting Material: 3-Amino-4-methylsalicylic acid
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Cyclization Agent: Trimethyl orthoformate or phosphorus oxychloride
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Mechanism:
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Activation of carboxylic acid to acyl chloride
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Intramolecular nucleophilic attack by amine group
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Dehydration to form oxazole ring
 
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Hypothetical Reaction Scheme:
Post-Functionalization Strategy
Alternative methods could involve:
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Electrophilic Substitution: Methylation of a pre-formed benzoxazolecarboxylic acid
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Cross-Coupling Reactions: Palladium-catalyzed introduction of methyl group
 
Challenges in Synthesis
Key synthetic hurdles likely include:
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Regioselectivity Control: Ensuring proper orientation of substituents during cyclization
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Acid Sensitivity: Potential decomposition of oxazole ring under strong acidic conditions
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Purification Difficulties: Separation from positional isomers and byproducts
 
Physicochemical Properties and Reactivity
Solubility Profile
Predicted solubility characteristics based on functional groups:
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Polar Solvents: Soluble in DMSO, DMF, and aqueous alkaline solutions (via carboxylate formation)
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Non-Polar Solvents: Limited solubility in hexane or diethyl ether
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pH-Dependent Behavior:
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Protonated form (pH < pKa): Low aqueous solubility
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Deprotonated carboxylate (pH > pKa): Increased water solubility
 
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Acid-Base Properties
The carboxylic acid group confers acidic character:
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Estimated pKa: ~4.2-4.5 (comparable to benzoic acid derivatives)
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Tautomerism Potential: Possible enol-keto tautomerism involving oxazole nitrogen
 
Thermal Stability
Benzoxazole derivatives typically exhibit:
- 
Decomposition temperatures >200°C
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Thermal ring-opening reactions above 300°C
 
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop high-yield routes with minimal purification steps
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Crystallographic Studies: Determine solid-state structure via X-ray diffraction
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ADMET Profiling: Evaluate absorption, distribution, metabolism, and excretion properties
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Structure-Activity Studies: Prepare derivatives with varied substituents
 
Industrial Collaboration Opportunities
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Pharmaceutical companies: Antibacterial/antifungal drug development
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Materials science firms: Advanced polymer synthesis
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Agricultural chemical sector: Herbicide/pesticide formulations
 
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